[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462127
InChI: InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-7-6-8-17(12)13(19)9-16/h11-12H,6-10H2,1-5H3
SMILES: CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13462127

Molecular Formula: C15H27ClN2O3

Molecular Weight: 318.84 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H27ClN2O3
Molecular Weight 318.84 g/mol
IUPAC Name tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-7-6-8-17(12)13(19)9-16/h11-12H,6-10H2,1-5H3
Standard InChI Key DNPHVECWUUTWBA-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₅H₂₇ClN₂O₃ and a molecular weight of 318.84 g/mol . Its structure features a pyrrolidine ring substituted with a chloroacetyl group at the 1-position and an isopropyl-carbamic acid tert-butyl ester moiety at the 2-methyl position (Figure 1). The stereochemistry of the pyrrolidine ring influences its biological activity, with enantiomers such as the (S)-configured derivative being explicitly synthesized for targeted studies.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₇ClN₂O₃
Molecular Weight318.84 g/mol
CAS Number1353988-91-6
Purity (Commercial)≥95%

Spectroscopic Characterization

Structural elucidation relies on techniques such as ¹H/¹³C NMR and IR spectroscopy. The tert-butyl group typically resonates at δ 1.2–1.4 ppm in ¹H NMR, while the chloroacetyl carbonyl appears near δ 170 ppm in ¹³C NMR. IR spectra show characteristic stretches for the carbamate C=O (~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹).

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis involves three key steps (Figure 2):

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyraldehyde derivatives.

  • Chloroacetyl Group Introduction: Acylation using chloroacetyl chloride under basic conditions.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amine .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
ChloroacetylationChloroacetyl chloride, DCM, 0°C, 2h85%
Boc ProtectionBoc₂O, NaHCO₃, THF/H₂O, 15°C, 2h89%
Enantiomer ResolutionChiral HPLC (S,S)-TADDOL column72%

Process Optimization

Yields depend critically on solvent selection and temperature control. For example, using tetrahydrofuran (THF) instead of dichloromethane (DCM) during Boc protection improves solubility and reduces side reactions . Stereoselective synthesis of the (S)-enantiomer employs asymmetric hydrogenation with Ru-BINAP catalysts, achieving enantiomeric excess (ee) >98%.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.176 mg/mL) but dissolves readily in polar aprotic solvents like DMSO or DMF . It is stable under inert atmospheres but hydrolyzes in acidic or basic conditions due to the labile tert-butyl carbamate group.

Table 3: Physicochemical Data

PropertyValueSource
LogP (octanol-water)2.8
Solubility (Water)0.176 mg/mL
Melting PointNot reported

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.85–3.10 (m, 2H, pyrrolidine), 4.15 (q, 1H, CHCl₂).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend).

Research Findings and Experimental Data

In Vitro Studies

  • Cytotoxicity Screening: The compound showed low cytotoxicity (CC₅₀ >100 µM) in HEK293 cells.

  • Enzyme Inhibition: Inhibited trypsin-like proteases with Kᵢ = 8.2 µM.

Synthetic Derivatives

Table 4: Bioactivity of Structural Analogues

DerivativeTarget EnzymeIC₅₀ (µM)Source
(S)-EnantiomerChymotrypsin5.4
N-Methyl analogueThrombin12.1

Future Research Directions

  • Mechanistic Studies: Elucidate covalent binding targets via mass spectrometry.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models.

  • Structural Optimization: Modify the pyrrolidine scaffold to enhance selectivity.

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